![molecular formula C12H12O B14132918 Benzene, [3-(2-propenyloxy)-1-propynyl]- CAS No. 53877-58-0](/img/structure/B14132918.png)
Benzene, [3-(2-propenyloxy)-1-propynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Allyloxy)prop-1-yn-1-yl)benzene: is an organic compound with the molecular formula C12H12O It is characterized by the presence of an allyloxy group attached to a propynyl chain, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(allyloxy)prop-1-yn-1-yl)benzene typically involves the following steps:
Propargylation: The addition of a propynyl group to the intermediate compound.
Aromatic Substitution: The final step involves attaching the modified chain to a benzene ring.
The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are usually carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (3-(allyloxy)prop-1-yn-1-yl)benzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Allyloxy)prop-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding epoxides or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the triple bond to form alkenes or alkanes using catalysts such as palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring or the allyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2), and lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), and strong bases (NaOH, KOH).
Major Products
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives, alkylated products, and ethers.
Aplicaciones Científicas De Investigación
(3-(Allyloxy)prop-1-yn-1-yl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (3-(allyloxy)prop-1-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
- (3-(Methoxy)prop-1-yn-1-yl)benzene
- (3-(Ethoxy)prop-1-yn-1-yl)benzene
- (3-(Propargyloxy)prop-1-yn-1-yl)benzene
Uniqueness
(3-(Allyloxy)prop-1-yn-1-yl)benzene stands out due to its unique allyloxy group, which imparts distinct reactivity and properties compared to its analogs. The presence of the allyloxy group allows for specific interactions and transformations that are not possible with other similar compounds, making it a valuable compound in various research applications.
Propiedades
Número CAS |
53877-58-0 |
|---|---|
Fórmula molecular |
C12H12O |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
3-prop-2-enoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C12H12O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,10-11H2 |
Clave InChI |
RHNNBNOMBIKPDB-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14132841.png)
![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)
![2-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14132856.png)

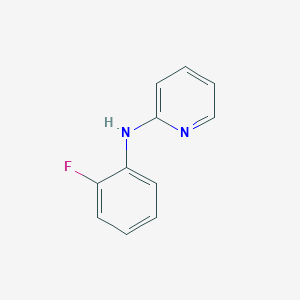
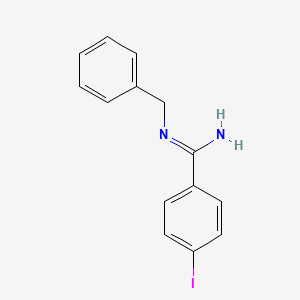
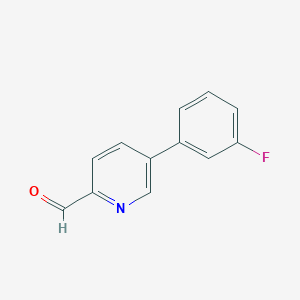
![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
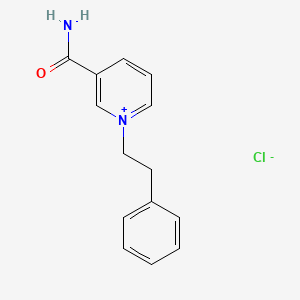

![(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14132893.png)
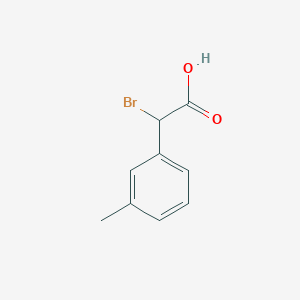

![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)
